N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
“N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a chemical compound with the linear formula C11H17N3O2 . It has a molecular weight of 223.28 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide”, has been a topic of interest in recent years . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Traditional procedures have been used in the synthesis of pyrazoles .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives have been studied extensively . The pyrazole ring system present in these compounds gives rise to various regioisomers .Future Directions
The future directions of research on “N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of novel pyrazole-4-carboxamide derivatives with potential antifungal activity could be an interesting area of future research .
properties
IUPAC Name |
N-cyclopentyl-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14-7-9(11(13-14)16-2)10(15)12-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRIDEMTXLTDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
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